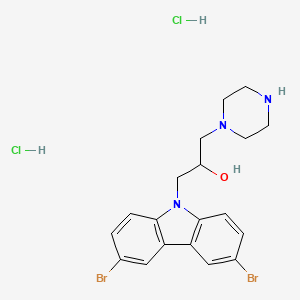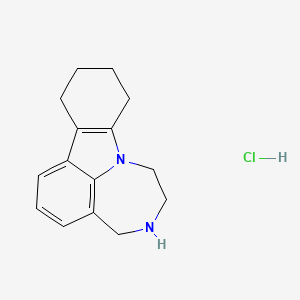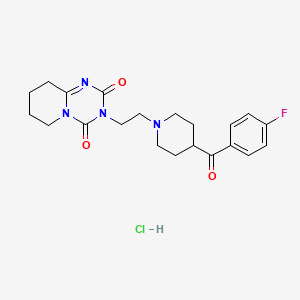
DV 7028 hydrochloride
Descripción general
Descripción
DV 7028 hydrochloride is a selective 5-hydroxytryptamine 2A receptor antagonist. It is known for its antithrombotic properties and has been studied for its potential in inhibiting arterial thrombus formation .
Aplicaciones Científicas De Investigación
DV 7028 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-hydroxytryptamine 2A receptors.
Biology: Studied for its effects on serotonin secretion and platelet aggregation.
Medicine: Investigated for its potential in preventing arterial thrombosis and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals targeting 5-hydroxytryptamine 2A receptors
Mecanismo De Acción
DV 7028 hydrochloride exerts its effects by selectively antagonizing 5-hydroxytryptamine 2A receptors. This inhibition prevents the binding of serotonin to these receptors, thereby reducing serotonin-induced platelet aggregation and secretion. The molecular targets involved include the 5-hydroxytryptamine 2A receptors, and the pathways affected are primarily related to serotonin signaling .
Direcciones Futuras
DV 7028 hydrochloride has been withdrawn from sale for commercial reasons . Its future directions are not clear at this point.
Relevant Papers
There are several papers that discuss this compound. For example, one study evaluated the effect of this compound on the rat cardiovascular system . Another study found that this compound delays arterial thrombosis development in rats .
Análisis Bioquímico
Biochemical Properties
DV 7028 hydrochloride plays a significant role in biochemical reactions by selectively binding to the 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that is involved in various physiological processes, including mood regulation, platelet aggregation, and vascular tone. This compound interacts with the 5-HT2A receptor by competitively inhibiting the binding of serotonin, thereby preventing the receptor’s activation. This interaction leads to a decrease in serotonin-induced signaling pathways, which can have various downstream effects on cellular function .
Cellular Effects
This compound has been shown to influence several cellular processes. In platelets, it inhibits serotonin-induced aggregation, which is a crucial step in the formation of arterial thrombi. This effect is particularly relevant in the context of cardiovascular diseases, where excessive platelet aggregation can lead to the formation of blood clots. Additionally, this compound has been observed to affect vascular smooth muscle cells by reducing serotonin-induced vasoconstriction, thereby promoting vasodilation and improving blood flow .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT2A receptor, which prevents the receptor’s activation by serotonin. This inhibition leads to a decrease in the downstream signaling pathways that are typically activated by the 5-HT2A receptor. These pathways include the phospholipase C (PLC) pathway, which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of calcium ions from intracellular stores. By inhibiting these pathways, this compound reduces the cellular responses to serotonin, such as platelet aggregation and vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods. In in vitro studies, this compound has been shown to maintain its inhibitory effects on platelet aggregation and vasoconstriction for several hours. In in vivo studies, the compound’s effects on arterial thrombus formation have been observed to persist for up to 24 hours after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits platelet aggregation and reduces arterial thrombus formation without causing significant adverse effects. At higher doses, this compound may cause toxic effects, such as hypotension and bradycardia, due to its potent vasodilatory properties. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by the liver, where it undergoes phase I and phase II biotransformation reactions. These reactions include oxidation, reduction, and conjugation with glucuronic acid or sulfate. The metabolites of this compound are then excreted via the kidneys. The compound’s interaction with liver enzymes, such as cytochrome P450, can influence its metabolic rate and overall bioavailability .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific membrane transporters. Once inside the cells, this compound can bind to intracellular proteins and receptors, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the 5-HT2A receptor, which is predominantly found on the cell membrane. The compound can also be found in intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may interact with other proteins and enzymes. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within specific cellular compartments .
Métodos De Preparación
The synthesis of DV 7028 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of condensation reactions.
Introduction of functional groups: Functional groups such as the fluorobenzoyl group and the piperidinyl group are introduced through substitution reactions.
Final purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of ≥99%.
Análisis De Reacciones Químicas
DV 7028 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
DV 7028 hydrochloride is unique in its high selectivity for 5-hydroxytryptamine 2A receptors, with a K_i value of 22 nM. Similar compounds include:
Ketanserin: Another 5-hydroxytryptamine 2A receptor antagonist, but with a broader range of receptor affinities.
Ritanserin: A selective 5-hydroxytryptamine 2A receptor antagonist with different pharmacokinetic properties.
Mianserin: A tetracyclic antidepressant that also acts on 5-hydroxytryptamine receptors but with additional effects on other neurotransmitter systems
This compound stands out due to its high selectivity and potency, making it a valuable tool in research focused on 5-hydroxytryptamine 2A receptors.
Propiedades
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3.ClH/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;/h4-7,16H,1-3,8-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEULLZRAYZSDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



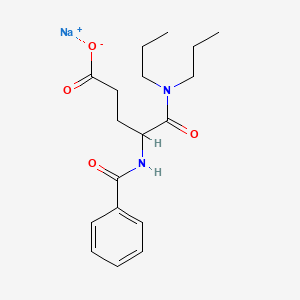
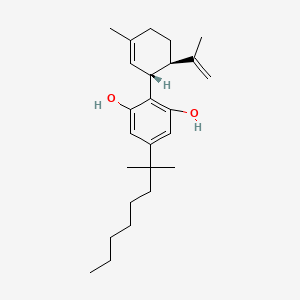
![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)

![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)
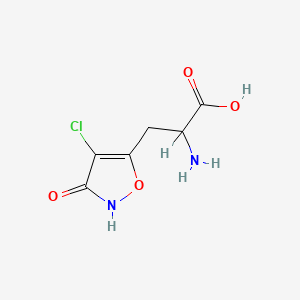
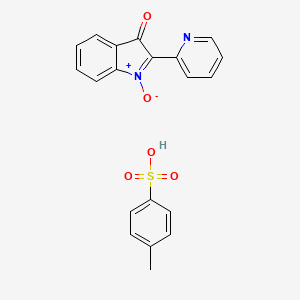



![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)

